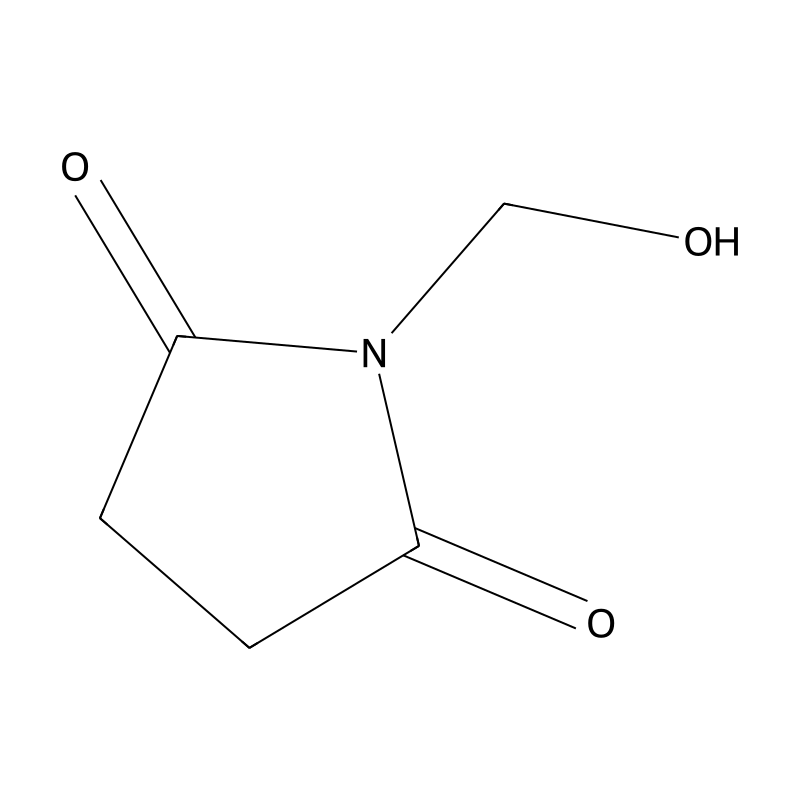1-(hydroxymethyl)pyrrolidine-2,5-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Acylating agent
NHS acts as a versatile acylating agent, forming amide bonds with various biomolecules, including proteins, peptides, and antibodies. This property allows researchers to modify these molecules with desired functional groups for specific purposes []. For instance, NHS can be used to attach fluorescent tags to proteins, enabling their visualization under a microscope [].
Crosslinker
NHS can also function as a crosslinker, covalently linking two biomolecules together. This capability is valuable in creating protein-protein conjugates, studying protein-protein interactions, and developing drug delivery systems [, ].
Biocompatible and water-soluble
NHS exhibits good biocompatibility and water solubility, making it suitable for working with biological systems. This characteristic allows for its easy incorporation into various research protocols without introducing significant toxicity concerns [].
Here are some specific examples of how NHS is utilized in scientific research:
Antibody-drug conjugates (ADCs)
NHS is employed to attach cytotoxic drugs to antibodies, creating targeted therapies for cancer treatment. By linking the drug to the antibody, researchers can deliver the drug specifically to cancer cells, minimizing side effects on healthy tissues [].
Protein immobilization
NHS is used to immobilize proteins on various surfaces, such as beads or microchips, for applications like biosensors and affinity chromatography. This immobilization allows for the efficient separation, purification, and detection of target molecules [].
Bioconjugation
NHS finds application in bioconjugation reactions, where different biomolecules are linked together to create novel materials or study their interactions. This technique is valuable in developing new diagnostic tools and therapeutic agents [].
1-(Hydroxymethyl)pyrrolidine-2,5-dione is an organic compound characterized by the molecular formula and a molecular weight of 129.11 g/mol. This compound features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, along with a hydroxymethyl group at position 1. The presence of these functional groups contributes to its unique chemical properties and biological activities. The compound is known for its role as a versatile scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammatory disorders .
HMSI's primary mechanism of action lies in its ability to convert carboxylic acids into prodrugs. Prodrugs often exhibit improved properties like increased solubility, better oral bioavailability, or reduced gastrointestinal toxicity compared to the parent drug []. Once inside the body, enzymes or physiological conditions can cleave the ester bond in the prodrug, releasing the active carboxylic acid for its intended therapeutic effect.
- Acute Toxicity: HMSI exhibits moderate acute toxicity upon ingestion or inhalation.
- Skin and Eye Irritation: It can cause skin and eye irritation upon contact.
- Flammability: HMSI is not highly flammable but can burn if exposed to high temperatures.
The chemical reactivity of 1-(hydroxymethyl)pyrrolidine-2,5-dione is primarily attributed to its electrophilic carbonyl groups, which can undergo nucleophilic addition reactions. For example, it can react with amines to form amides or with alcohols to yield esters. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase, which plays a crucial role in the inflammatory response, thereby suggesting potential applications in anti-inflammatory therapies .
1-(Hydroxymethyl)pyrrolidine-2,5-dione exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune regulation. By inhibiting IDO1, this compound may enhance anti-tumor immunity and serve as a therapeutic agent in cancer treatment . Furthermore, it has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics .
Several synthetic routes have been developed for producing 1-(hydroxymethyl)pyrrolidine-2,5-dione. Common methods include:
- Condensation Reactions: Utilizing N-hydroxysuccinimide as a precursor in condensation reactions with appropriate aldehydes or ketones.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating conditions .
- Functionalization of Pyrrolidine Derivatives: Modifying existing pyrrolidine compounds to introduce the hydroxymethyl and carbonyl functionalities.
These methods highlight the versatility of synthetic strategies available for this compound.
1-(Hydroxymethyl)pyrrolidine-2,5-dione has several applications:
- Pharmaceutical Development: It serves as a lead compound in drug discovery for cancer and inflammation treatments due to its IDO1 inhibitory activity.
- Antimicrobial Agents: Its efficacy against various pathogens positions it as a potential candidate for new antibiotic formulations .
- Biochemical Research: Used in studies exploring metabolic pathways involving tryptophan catabolism and kynurenine production.
Research has indicated that 1-(hydroxymethyl)pyrrolidine-2,5-dione interacts with various biological targets, primarily through its inhibitory effects on enzymes like IDO1 and cyclooxygenase. These interactions have been studied extensively to understand their implications in cancer immunotherapy and anti-inflammatory treatments. The structure-activity relationship (SAR) studies have also revealed how modifications in the compound can influence its biological efficacy .
Several compounds share structural similarities with 1-(hydroxymethyl)pyrrolidine-2,5-dione. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(Hydroxymethyl)pyrrolidin-2-one | 0.97 | Lacks the additional carbonyl group |
| 5-Hydroxy-1-methylpyrrolidin-2-one | 0.85 | Contains a methyl group instead of hydroxymethyl |
| (S)-1-(Hydroxymethyl)-5-isopropylpyrrolidin-2-one | 0.83 | Isopropyl substitution affects steric properties |
| 1-(Hydroxymethyl)-5-isopropylpyrrolidin-2-one | 0.83 | Similar structure but varies in substituents |
The uniqueness of 1-(hydroxymethyl)pyrrolidine-2,5-dione lies in its specific arrangement of functional groups that contribute to its distinct biological activities and therapeutic potential compared to these similar compounds .
This detailed overview underscores the significance of 1-(hydroxymethyl)pyrrolidine-2,5-dione as a valuable compound in medicinal chemistry and its potential applications in treating various diseases.








